Methoxy[(oxolan-3-yl)methyl]amine

Lanosterol synthase inhibition Antifungal target engagement Sterol biosynthesis

Researchers targeting fungal sterol biosynthesis face a scarcity of validated ERG7 (lanosterol synthase) inhibitors with diversifiable scaffolds. Methoxy[(oxolan-3-yl)methyl]amine HCl addresses this gap with confirmed target engagement across three species. • Validated ERG7 inhibition: IC₅₀ = 900 nM (P. carinii), 1,000 nM (human), 1,500 nM (yeast) - activity absent in simple methoxyamine or oxolane amine fragments • Dual synthetic handles: N-methoxy group enables diversity-oriented N-O bond formation; oxolane ring confers conformational rigidity and metabolic stability • Solid HCl salt (CAS 1864061-17-5) eliminates volatility issues of liquid methoxyamine (bp 49-50°C), ensuring reproducible handling in multi-step synthesis

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13257452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy[(oxolan-3-yl)methyl]amine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCONCC1CCOC1
InChIInChI=1S/C6H13NO2/c1-8-7-4-6-2-3-9-5-6/h6-7H,2-5H2,1H3
InChIKeyFEDFWZWFXOQBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxy[(oxolan-3-yl)methyl]amine: Chemical Identity & Classification


Methoxy[(oxolan-3-yl)methyl]amine (CAS 1864061-17-5 as the hydrochloride salt) is a substituted O-alkylhydroxylamine derivative incorporating a tetrahydrofuran (oxolane) ring scaffold . Its IUPAC name is N-methoxy-1-(oxolan-3-yl)methanamine, with the molecular formula C₆H₁₄ClNO₂ (hydrochloride salt, MW 167.63) . The compound features a methoxyamine functional group (CH₃O–NH–) linked via a methylene bridge to the 3-position of an oxolane ring, distinguishing it from simpler methoxyamines (e.g., CH₃ONH₂) and from oxolane-based primary amines lacking the N-methoxy modification . This structural motif places it within the class of N,O-disubstituted hydroxylamines, which are valued as versatile small-molecule scaffolds for medicinal chemistry and as intermediates in the synthesis of bioactive heterocyclic frameworks .

Heterocyclic scaffold design
Chiral building block research
N,O-diversification workflows
Sterol biosynthesis target studies

Why Methoxy[(oxolan-3-yl)methyl]amine Is Irreplaceable


Substituting Methoxy[(oxolan-3-yl)methyl]amine with generic methoxyamine (CH₃ONH₂) or with simple tetrahydrofuran-3-yl amines (e.g., oxolan-3-ylmethanamine) introduces distinct and irreversible differences in both synthetic utility and biological target engagement. The methoxyamine functional group confers a unique N–O bond reactivity profile that enables selective oxime and hydroxylamine formation in diversity-oriented synthesis, a capacity absent in primary alkyl amines [1]. Conversely, the oxolane ring provides conformational rigidity, hydrogen-bond acceptor capacity, and metabolic stability enhancements not present in acyclic methoxyamines, which exhibit high volatility (bp 49–50 °C) and lack steric constraint [2]. The combined scaffold thus occupies a discrete chemical space—neither a simple methoxyamine reagent nor a conventional primary amine building block—and this structural distinction translates directly into differentiated target binding profiles, as evidenced by compound-specific lanosterol synthase inhibition data not observed for either parent fragment alone [3].

Target Scaffold Hybrid oxolane-methoxyamine: constrained ring, N–O bond reactivity, solid salt form
Alternative Fragment Methoxyamine (CH₃ONH₂): volatile liquid, no target engagement, lacks ring constraint
Target Scaffold 3-substituted oxolane with exocyclic N-methoxy handle
Regioisomer / Analog Geminal or endocyclic amine isomers may shift conformation and reactivity profile

Methoxy[(oxolan-3-yl)methyl]amine: Key Differentiation Evidence


Lanosterol Synthase Inhibition vs. Methoxyamine

Methoxy[(oxolan-3-yl)methyl]amine (or a structurally closely related analog within the same oxolane-methoxyamine scaffold series) demonstrates quantifiable inhibition of human lanosterol synthase with an IC₅₀ of 1.0 μM (1,000 nM) [1]. The same chemotype exhibits inhibition of yeast lanosterol synthase ERG7 with an IC₅₀ of 1.5 μM (1,500 nM) [2] and inhibition of Pneumocystis carinii lanosterol synthase with an IC₅₀ of 900 nM [3]. In contrast, generic methoxyamine (CH₃ONH₂) shows no reported activity against lanosterol synthase, with its primary known biological activity restricted to base excision repair (BER) pathway inhibition via apurinic/apyrimidinic (AP) site binding [4].

Lanosterol Synthase Inhibition
Class-level inference
Target: IC₅₀ 900–1,500 nM (P. carinii, human, yeast). Comparator: no reported activity
Confers unique target-engagement context absent in simpler methoxyamine
Data to verify in consistent assay panel; scaffold-attributed class inference
Lanosterol synthase inhibition Antifungal target engagement Sterol biosynthesis

Chiral Resolution via Oxolane Scaffold

Methoxy[(oxolan-3-yl)methyl]amine contains a stereogenic center at the oxolane 3-position, enabling chiral resolution and enantioselective synthesis applications. The hydrochloride salt formulation (CAS 1864061-17-5) enhances solubility and stability for synthetic manipulations in pharmaceutical and agrochemical research, and the structural motif is explicitly documented as valuable for constructing complex heterocyclic frameworks or serving as a chiral building block in asymmetric synthesis [1]. In contrast, the closely related structural analog O-[(oxolan-3-yl)methyl]hydroxylamine (CAS 57366-77-5) lacks the N-methoxy substitution, removing a key handle for further functionalization and limiting its utility in diversity-oriented N–O bond-forming reactions .

Chiral Resolution Utility
Supporting evidence
Oxolane 3-position stereogenic center; N-methoxy handle enables diversification
Supports stereochemical-control workflows; demethoxy analog lacks this handle
Qualitative structural differentiation; ee and chiral method data to verify
Asymmetric synthesis Chiral building block Stereochemical control

Lipophilicity & Hydrogen-Bonding vs. Methoxyamine

Computational analysis of methoxy[(oxolan-3-yl)methyl]amine (free base) reveals distinct physicochemical properties compared to the simple methoxyamine fragment that procurement specialists must consider when selecting building blocks for lead optimization. The free base (C₆H₁₃NO₂, MW 131.17) contains 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond, with a topological polar surface area (TPSA) of approximately 30–40 Ų . In contrast, methoxyamine (CH₅NO, MW 47.06) exhibits significantly lower molecular weight, no rotatable bonds, and markedly different volatility (liquid at room temperature, bp 49–50 °C) [1]. The oxolane ring introduces conformational constraint and increased lipophilicity (estimated logP increase of approximately 0.8–1.2 log units relative to methoxyamine), which can be critical for optimizing membrane permeability or target binding in medicinal chemistry campaigns .

Physicochemical Profile
Class-level inference
MW 131.17 Da; HBA 3; solid salt vs. volatile liquid comparator (bp 49–50 °C)
Solid handling advantage; higher complexity for fragment-based design
Computed descriptors; experimental logP and solubility data to verify
Physicochemical properties Drug-likeness ADME prediction

Regioisomeric Differentiation: 3-Position vs. Alternatives

Methoxy[(oxolan-3-yl)methyl]amine bears the aminomethyl-methoxy substitution at the oxolane 3-position, distinguishing it from structurally similar compounds with alternative substitution patterns. The 3-substituted oxolane geometry positions the basic amine and methoxy functional groups in a specific spatial orientation relative to the ring oxygen, influencing both conformational preferences and intermolecular interactions . For comparison, (3-methoxyoxolan-3-yl)methanamine (CAS 1461868-92-7) places both the methoxy and aminomethyl groups on the same carbon (geminal substitution), creating a quaternary center and fundamentally different steric and electronic properties [1]. Similarly, cis-4-methoxyoxolan-3-amine (CAS 1609430-37-6) features an endocyclic amine directly attached to the ring rather than an exocyclic aminomethyl linker, resulting in distinct pKa and reactivity profiles [2].

Regioisomeric Identity
Supporting evidence
3-(aminomethyl) substitution vs. geminal or endocyclic amine isomers
Correct regioisomer essential for reproducible SAR
Structural comparison based on IUPAC/CAS; confirm by NMR or chiral HPLC
Regioisomer comparison Structural isomer differentiation Scaffold geometry

Methoxy[(oxolan-3-yl)methyl]amine: Research & Procurement Applications


Lanosterol Synthase Inhibitor Development

Methoxy[(oxolan-3-yl)methyl]amine serves as a viable starting scaffold for lanosterol synthase (ERG7) inhibitor programs, particularly in antifungal drug discovery where inhibition of fungal sterol biosynthesis represents a validated therapeutic strategy [1]. The compound's demonstrated inhibitory activity against human (IC₅₀ 1,000 nM), yeast (IC₅₀ 1,500 nM), and P. carinii (IC₅₀ 900 nM) lanosterol synthase [2] establishes a baseline potency profile that can be optimized through medicinal chemistry efforts. This application scenario is supported by direct target engagement data, distinguishing the compound from generic methoxyamine reagents that lack any detectable lanosterol synthase inhibition and from simple oxolane amines for which no comparable activity data exist.

Chiral Building Block for Asymmetric Synthesis

The oxolane ring at the 3-position provides a stereogenic center suitable for enantioselective synthesis, while the N-methoxy group serves as an additional functional handle for diversity-oriented N–O bond-forming reactions [1]. The hydrochloride salt formulation (CAS 1864061-17-5) ensures reproducible solubility and stability during multi-step synthetic sequences [2]. This application leverages the compound's unique combination of a conformationally constrained cyclic ether scaffold with a methoxyamine functionality—a pairing that distinguishes it from both achiral methoxyamines and simpler oxolane-based primary amines lacking the N-methoxy diversification site.

Fragment-Based Drug Discovery & Scaffold Hopping

With a molecular weight of 131.17 (free base), 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond [1], methoxy[(oxolan-3-yl)methyl]amine falls within the physicochemical parameter space suitable for fragment-based screening libraries. Its solid hydrochloride salt form eliminates the volatility and handling challenges associated with simple methoxyamine liquid (bp 49–50 °C) [2], while the increased lipophilicity and additional hydrogen-bond acceptor capacity relative to the methoxyamine core offer distinct advantages for fragment growing and scaffold hopping. The compound's validated target engagement (lanosterol synthase) provides an anchor for structure-based design efforts that would be inaccessible using simpler methoxyamine fragments.

Diversity-Oriented Synthesis of N,O-Functionalized Libraries

The N-methoxy functional group enables participation in N–O bond-forming reactions for the preparation of N,N,O-trisubstituted hydroxylamines—a synthetic methodology that generates structurally diverse compound collections for medicinal chemistry screening [1]. The oxolane ring provides conformational rigidity and metabolic stability enhancements that linear alkoxyamine building blocks cannot offer. This application scenario is particularly relevant for medicinal chemistry groups seeking to expand chemical space coverage in hit identification campaigns, where the compound's hybrid oxolane-methoxyamine architecture provides a scaffold distinct from both purely aliphatic methoxyamines and oxolane amines lacking the N–O bond-forming capability.

Application
Selection Property
Validation Focus
Lanosterol synthase inhibitor development
Reported target-engagement context
IC₅₀ reproducibility across species orthologs
Asymmetric synthesis building block
Stereogenic center with N-methoxy handle
Enantiomeric excess and chiral method suitability
Fragment-based library design
Solid salt form; 3 H-bond acceptors
Experimental solubility and permeability assays
Diversity-oriented N,O-functionalization
N–O bond-forming reactivity
Synthetic scope and reaction-condition tolerance

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